molecular formula C10H9F2N B3240662 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 1443623-92-4

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B3240662
CAS No.: 1443623-92-4
M. Wt: 181.18 g/mol
InChI Key: QIZHVCUPPAMGIW-UHFFFAOYSA-N
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Description

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of phenylpyrrolines This compound is characterized by the presence of a difluorophenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-difluorophenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of tetrahydrofuran as a solvent and ammonia as a reactant. The reaction is carried out at low temperatures, followed by gradual warming to room temperature and subsequent purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.

    Substitution: Formation of substituted phenylpyrrolines with various functional groups.

Scientific Research Applications

Chemistry: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of bioactive molecules and probes for studying biological processes .

Medicine: Its unique structure allows for the exploration of new drug candidates with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also involved in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to desired biological effects .

Comparison with Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 1-(2,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

Comparison: Compared to similar compounds, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZHVCUPPAMGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443623-92-4
Record name 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443623924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
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Synthesis routes and methods I

Procedure details

TFA (108 g, 940 mmol) was added to a solution of tert-butyl 5-(2,5-difluorophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (53 g, 188 mmol) in DCM (300 mL) at 0° C. and stirring was continued at 20-35° C. for 2 h. The reaction mixture was concentrated under reduced pressure to afford the crude, which was diluted with EtOAc, washed with saturated NaHCO3 solution, dried over anhydrous sodium sulphate to afford 28.5 g of the title compound.
Name
Quantity
108 g
Type
reactant
Reaction Step One
Name
tert-butyl 5-(2,5-difluorophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In step 6A-2, concentrated hydrochloric acid (23 mL, 260 mmol) was added to a solution of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (6-3) (15.6 g, 52 mmol) in methanol. The reaction mixture was heated to 70° C. while stirring and was then stirred at 70° C. for 6 hours. The reaction mixture was cooled to room temperature and neutralized with a 7.5 M solution of sodium hydroxide (35 mL, 263 mmol). The methanol was removed and the resulting slurry was reconstituted with ethyl acetate (250 mL). The organic layer was washed with brine (3×150 mL), and then dried with sodium sulfate. The ethyl acetate was then removed to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (6-4) as a light yellow oil. m/z=182.2 [M+1].
Quantity
23 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
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Reactant of Route 5
5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 6
5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

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